molecular formula C10H14ClN B15226149 (R)-1-(3-Chlorophenyl)butan-1-amine

(R)-1-(3-Chlorophenyl)butan-1-amine

Cat. No.: B15226149
M. Wt: 183.68 g/mol
InChI Key: LYKCBNQUAIZXRL-SNVBAGLBSA-N
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Description

®-1-(3-Chlorophenyl)butan-1-amine is a chiral amine compound with a molecular formula of C10H14ClN This compound is characterized by the presence of a chlorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chiral Resolution: The racemic mixture of 1-(3-Chlorophenyl)butan-1-amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chlorophenyl)butan-1-amine may involve large-scale hydrogenation processes and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Chlorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter transporters. It may act as an inhibitor or modulator of these transporters, affecting the reuptake and availability of neurotransmitters in the synaptic cleft. This can lead to changes in neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chlorophenyl)butan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Chlorophenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(4-Chlorophenyl)butan-1-amine: A positional isomer with the chlorine atom in a different position on the phenyl ring.

Uniqueness

®-1-(3-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m1/s1

InChI Key

LYKCBNQUAIZXRL-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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